

Commercial Suppliers and Technical Guide for 4-Methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No.: B1191803

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and biological application of 4-methyl-3-nitrobenzoic acid (CAS No. 96-98-0). The content is tailored for professionals in research and drug development, offering detailed experimental protocols and a summary of key data.

Commercial Availability

4-Methyl-3-nitrobenzoic acid is readily available from a variety of commercial suppliers, catering to different scales of research and manufacturing needs. The compound, also known as 3-nitro-p-toluic acid, is a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.^{[1][2]} Below is a summary of offerings from several prominent suppliers.

Supplier	Purity/Grade	Available Quantities	CAS Number	Additional Information
Sigma-Aldrich	99%	Not specified	96-98-0	Molecular Formula: $\text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{CO}_2\text{H}$; Molecular Weight: 181.15
Thermo Scientific Chemicals	99%	500 g	96-98-0	Originally part of the Acros Organics portfolio. Appears as a white to light yellow crystalline powder.
TCI Chemicals	>99.0% (T)	Not specified	96-98-0	Synonyms: 3-Nitro-p-toluic Acid. White to light yellow powder to crystal.
MedChemExpress	Biochemical Reagent	Not specified	96-98-0	For life science research. Not for patient use.
Pharmaffiliates	High Purity	Not specified	96-98-0	Molecular Formula: $\text{C}_8\text{H}_7\text{NO}_4$; Molecular Weight: 181.15
JOXBIO	Pharmacy Grade/99.00%	Inquire for bulk	96-98-0	Off-white to pale-yellow crystalline powder.
Lab Pro Inc.	Min. 99.0% (T)	500G	96-98-0	Physical State: Solid; Color: Very

				Pale Yellow.
ChemicalBook	Varies by supplier	Varies by supplier	96-98-0	Lists multiple suppliers including Shanghai Harvest Chemical and Ark Pharm, Inc.
Corey Organics	High quality	Not specified	Not explicitly stated for this specific compound	Manufacturer in India.
Chinachemnet	Not specified	Not specified	96-98-0	Connects buyers with Chinese suppliers.
IndiaMART	98% (Technical Grade)	Up to 15 MT/month	96-98-0	Offered by Kaival Chemicals Private Limited.

Synthesis of 4-Methyl-3-nitrobenzoic Acid: An Experimental Protocol

The synthesis of 4-methyl-3-nitrobenzoic acid is typically achieved through the nitration of p-toluic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The methyl group of p-toluic acid is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group favors nitration at the position meta to the carboxyl group and ortho to the methyl group.

Materials:

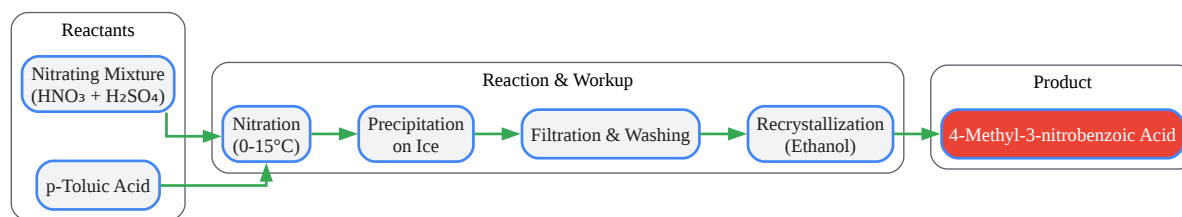
- p-Toluic acid
- Concentrated sulfuric acid (H₂SO₄)

- Concentrated nitric acid (HNO_3 , sp. gr. 1.42)
- Ice
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottomed flask, carefully add p-toluic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature between 0-10°C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15°C throughout the addition, which may take approximately one hour.
- After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, allowing it to slowly reach room temperature.
- Pour the reaction mixture onto a generous amount of crushed ice with stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for 4-methyl-3-nitrobenzoic acid.

Biological Activity and Experimental Protocol: Inhibition of Cancer Cell Migration

Recent studies have highlighted the potential of 4-methyl-3-nitrobenzoic acid as an anti-metastatic agent. It has been shown to inhibit the migration of non-small cell lung cancer and breast cancer cells.[3][4] The mechanism of action involves the impairment of Epidermal Growth Factor (EGF)-induced chemotaxis.[3] Specifically, the compound inhibits EGF-induced cofilin phosphorylation and actin polymerization, which are crucial for cell motility.[3]

Experimental Protocol: Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a typical Boyden chamber assay to evaluate the effect of 4-methyl-3-nitrobenzoic acid on cancer cell migration.

Materials:

- Human non-small cell lung cancer (NSCLC) or breast cancer cell line
- Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

- 4-Methyl-3-nitrobenzoic acid (dissolved in a suitable solvent like DMSO and diluted in serum-free medium)
- Epidermal Growth Factor (EGF)
- Boyden chamber apparatus with polycarbonate membranes (e.g., 8 μm pore size)
- Phosphate-buffered saline (PBS)
- Fixing solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Cotton swabs

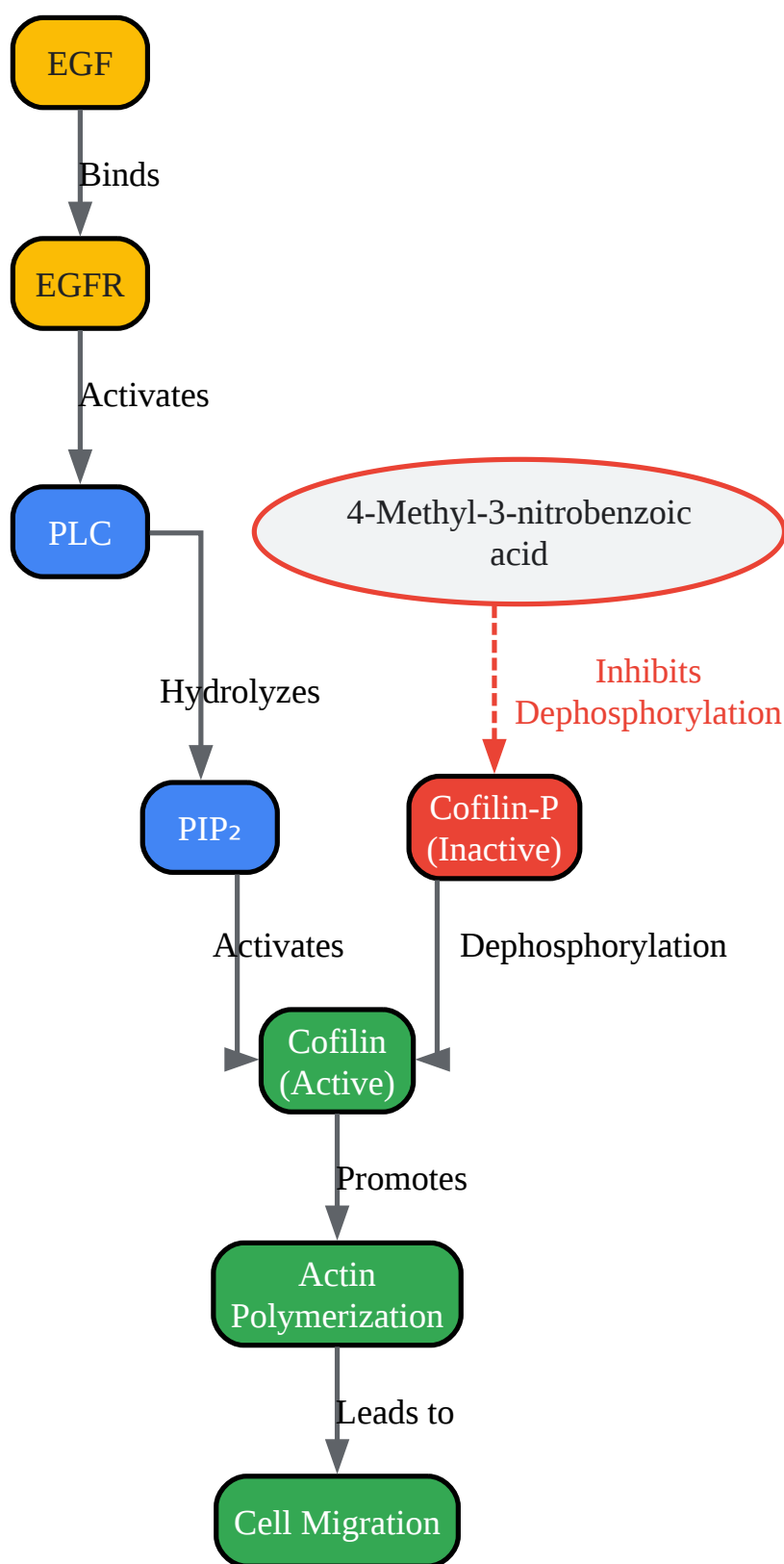
Procedure:

- Culture the cancer cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.
- Prepare the chemoattractant solution by adding EGF to a serum-free medium and place it in the lower wells of the Boyden chamber.
- Harvest the starved cells using trypsin-EDTA, wash with serum-free medium, and resuspend them in a serum-free medium containing different concentrations of 4-methyl-3-nitrobenzoic acid or a vehicle control.
- Add the cell suspension to the upper chamber of the Boyden chamber inserts.
- Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 6-24 hours, to be optimized for the specific cell line).
- After incubation, remove the inserts. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with a fixing solution.
- Stain the fixed cells with a staining solution.

- Wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields under a microscope. The results can be quantified by comparing the number of migrated cells in the treated groups to the control group.

Signaling Pathway of EGF-Induced Cell Migration and Inhibition by 4-Methyl-3-nitrobenzoic Acid

The diagram below illustrates the signaling pathway initiated by EGF that leads to cell migration and the point of inhibition by 4-methyl-3-nitrobenzoic acid.



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Caption: EGF signaling pathway and its inhibition.

This guide provides a foundational understanding for researchers and professionals working with 4-methyl-3-nitrobenzoic acid. For further details and specific applications, consulting the primary literature is recommended.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-Methyl-3-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191803#commercial-suppliers-of-4-methyl-3-nitro-benzoic-acid]

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